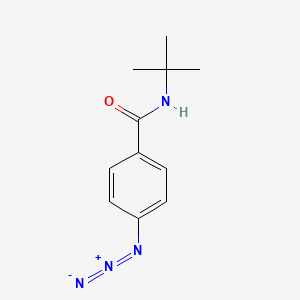

4-Azido-n-(tert-butyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Azido-n-(tert-butyl)benzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a benzamide structure with a tert-butyl group. It is a white or pale yellow solid that is stable under normal conditions but can decompose at high temperatures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-n-(tert-butyl)benzamide typically involves the reaction of 4-nitrobenzamide with tert-butylamine, followed by the reduction of the nitro group to an amine. The amine is then converted to the azide using azidotrimethylsilane and tert-butyl nitrite under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-Azido-n-(tert-butyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases.

Cycloaddition Reactions: Copper(I) catalysts are often used in [3+2] cycloaddition reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Substituted benzamides.

Cycloaddition Reactions: Triazoles.

Reduction Reactions: Amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Azido-N-(tert-butyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The azido group can engage in nucleophilic substitution reactions to form substituted benzamides.

- Cycloaddition Reactions : It can undergo [3+2] cycloaddition reactions with alkynes to form stable triazoles, which are valuable in medicinal chemistry.

- Reduction Reactions : The azido group can be reduced to amines, expanding the utility of the compound in synthetic pathways.

Bioconjugation and Drug Development

The azido functionality is particularly useful in bioconjugation applications. It allows for selective labeling of biomolecules through click chemistry, facilitating the development of drug candidates and imaging agents. The formation of stable triazole linkages enhances the stability and efficacy of conjugated compounds .

Materials Science

In polymer chemistry, this compound can be utilized to synthesize polymers with specific functional groups. Its reactive azido group enables the incorporation of diverse chemical functionalities into polymer backbones, which can tailor material properties for various applications.

The biological activity of this compound is primarily linked to its ability to interact with cellular targets via bioorthogonal reactions. This property is particularly beneficial in:

- Molecular Imaging : The compound can be used to tag biomolecules for visualization within biological systems.

- Drug Development : Its reactivity allows for the design of novel therapeutics that target specific biological pathways .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These assays typically involve treating cells with varying concentrations of the compound and assessing cell viability through methods such as MTT assays or flow cytometry.

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. Such studies help elucidate its potential as a therapeutic agent by understanding its mechanism of action at the molecular level .

Wirkmechanismus

The mechanism of action of 4-Azido-n-(tert-butyl)benzamide involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism. The triazole rings formed are stable and can interact with various biological targets, making this compound useful in bioconjugation and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Azido-n-(tert-butyl)benzamide: Characterized by the presence of an azido group and a tert-butyl group.

4-Amino-n-(tert-butyl)benzamide: Similar structure but with an amino group instead of an azido group.

4-Nitro-n-(tert-butyl)benzamide: Contains a nitro group instead of an azido group.

Uniqueness

This compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. The azido group allows for the formation of triazoles through click chemistry, which is not possible with the amino or nitro analogs .

Biologische Aktivität

4-Azido-n-(tert-butyl)benzamide is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The azide functional group is known for its reactivity, particularly in click chemistry, while the tert-butyl group can influence the compound's lipophilicity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with the appropriate amine or amide precursor.

- Azidation Reaction : The introduction of the azide group can be achieved using sodium azide (NaN₃) in the presence of a suitable activating agent such as a halogen or through direct conversion methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound exhibits biological activity primarily through its ability to interact with cellular targets. The azide group allows for bioorthogonal reactions, facilitating conjugation with biomolecules such as proteins or nucleic acids. This property is particularly useful in drug development and molecular imaging applications.

Case Studies

Biological Assays

Biological assays are essential for evaluating the activity of this compound:

- Cytotoxicity Assays : Assessing the viability of cancer cell lines post-treatment with varying concentrations of the compound.

- Apoptosis Assays : Utilizing flow cytometry to measure apoptotic markers in treated cells.

- Enzyme Inhibition Studies : Evaluating the compound's effect on specific enzymes related to cancer metabolism.

Eigenschaften

IUPAC Name |

4-azido-N-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-11(2,3)13-10(16)8-4-6-9(7-5-8)14-15-12/h4-7H,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGURUTRNNBPFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.